

endo-BCN-L-Lysine chemical structure and properties

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Compound of Interest		
Compound Name:	endo-BCN-L-Lysine	
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An In-depth Technical Guide to endo-BCN-L-Lysine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of **endo-BCN-L-Lysine**, a key reagent in modern bioconjugation chemistry. The information presented herein is intended to support researchers in the fields of chemical biology, drug discovery, and proteomics.

Core Concepts: Chemical Structure and Properties

Endo-BCN-L-Lysine is a non-canonical amino acid derivative that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety onto the side chain of L-lysine. The "endo" configuration refers to the stereochemistry of the cyclooctyne ring system. This strained alkyne is the key functional group that enables its utility in bioorthogonal chemistry.

The primary application of **endo-BCN-L-Lysine** is in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of "click chemistry" allows for the covalent ligation of the BCN group with an azide-containing molecule under physiological conditions, without the need for a cytotoxic copper catalyst[1][2]. This biocompatibility makes it an ideal tool for labeling and modifying biological molecules in living systems.



A summary of the key chemical and physical properties of **endo-BCN-L-Lysine** is provided in the table below.

Property	Value	Reference
Molecular Formula	C17H26N2O4	[3][4]
Molecular Weight	322.40 g/mol	[1]
CAS Number	1493802-96-2	
Appearance	White to light yellow solid	-
Solubility	Stock solution can be prepared in 100mM in 0.2M NaOH, 15% DMSO. A 1:4 dilution in 1M HEPES should be used immediately.	
Storage	Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	-

Reactivity and Kinetics

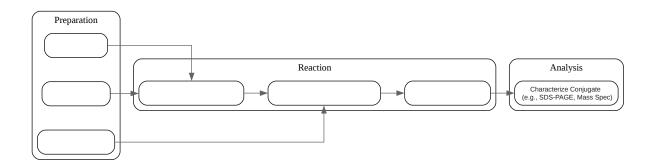
The reactivity of **endo-BCN-L-Lysine** is centered around the strain-promoted cycloaddition with azides. The endo isomer of BCN has been shown to be slightly more reactive than the exo isomer in SPAAC reactions with benzyl azide.

Reactant Pair	Second-Order Rate Constant (k ₂)	Conditions	Reference
endo-BCN + Benzyl Azide	0.29 M ⁻¹ s ⁻¹	CD₃CN/D2O (1:2)	
exo-BCN + Benzyl Azide	0.19 M ⁻¹ s ⁻¹	CD ₃ CN/D ₂ O (1:2)	
endo-BCN + Tetrazine	~10,000 M ⁻¹ S ⁻¹	Not specified	•



Experimental Protocols General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol provides a general workflow for the conjugation of an azide-containing molecule to a protein that has been functionalized with **endo-BCN-L-Lysine**.



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General workflow for SPAAC using endo-BCN-L-Lysine.

Methodology:

- Protein Modification: The protein of interest is first functionalized with endo-BCN-L-Lysine.
 This can be achieved through genetic code expansion, where the non-canonical amino acid is incorporated at a specific site in the protein during expression. Alternatively, a BCN-NHS ester can be used to react with solvent-accessible lysine residues on the protein surface.
- Reaction Setup: The BCN-functionalized protein is dissolved in a biocompatible buffer (e.g., PBS, pH 7.4).



- Addition of Azide: The azide-containing molecule (e.g., a fluorescent dye, biotin, or a small
 molecule drug) is added to the reaction mixture. A molar excess of the azide component is
 typically used to ensure complete labeling of the protein.
- Incubation: The reaction is incubated at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the concentration of reactants and the specific azide used.
- Quenching (Optional): If a large excess of the azide reagent is used, the reaction can be quenched by adding a scavenger molecule.
- Purification: The resulting bioconjugate is purified from unreacted components using standard protein purification techniques such as size-exclusion chromatography or dialysis.
- Analysis: The successful conjugation and purity of the product are confirmed by methods such as SDS-PAGE, mass spectrometry, and functional assays.

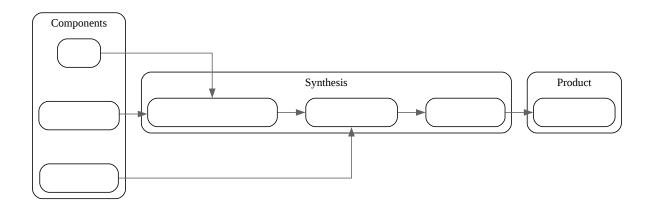
Applications in Drug Development

Endo-BCN-L-Lysine serves as a critical linker component in the synthesis of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, **endo-BCN-L-Lysine** can be incorporated into an antibody, providing a specific site for the attachment of a cytotoxic payload via an azide-modified linker.





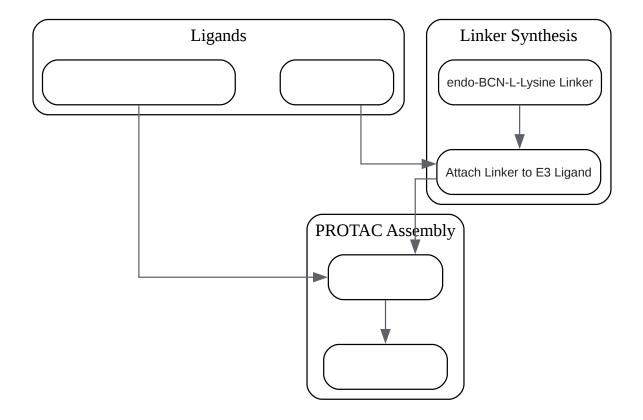
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Workflow for the synthesis of a site-specific ADC.

Proteolysis-Targeting Chimera (PROTAC) Synthesis

Endo-BCN-L-Lysine is employed as a component of the linker in PROTAC molecules. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The modular nature of PROTAC synthesis allows for the use of click chemistry to connect the target-binding ligand and the E3 ligase ligand.





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Modular synthesis of a PROTAC using **endo-BCN-L-Lysine**.

Conclusion

Endo-BCN-L-Lysine is a versatile and powerful tool for chemical biology and drug development. Its high reactivity in strain-promoted alkyne-azide cycloaddition, coupled with the biocompatibility of this reaction, enables the precise and stable modification of biomolecules in complex biological environments. The applications of **endo-BCN-L-Lysine** in the construction of sophisticated therapeutic modalities such as ADCs and PROTACs highlight its significance in advancing modern medicine. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical entity in their work.

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